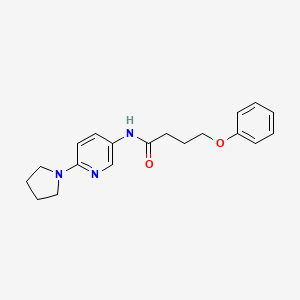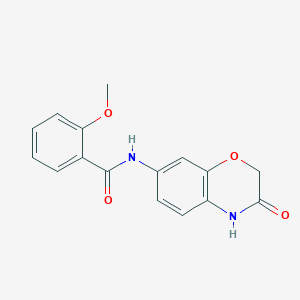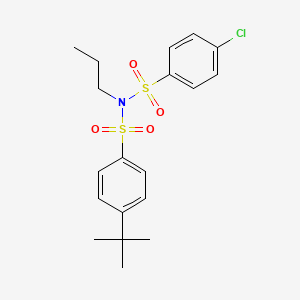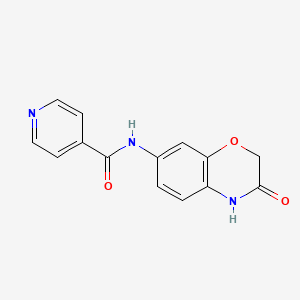
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. PP3 is a potent and selective inhibitor of Src family tyrosine kinases, which play important roles in cell signaling, proliferation, differentiation, and survival.
作用机制
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide inhibits the activity of Src family kinases by binding to their ATP-binding site and preventing the transfer of phosphate groups to tyrosine residues on target proteins. Src family kinases play important roles in regulating various cellular processes by phosphorylating target proteins involved in cell signaling, proliferation, differentiation, and survival. By inhibiting Src family kinases, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can disrupt these processes and induce cell death or inhibit tumor growth.
Biochemical and Physiological Effects:
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been shown to have various biochemical and physiological effects on cells and tissues. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also inhibit cell migration, adhesion, and invasion by disrupting the cytoskeleton and focal adhesion complexes. In addition, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can modulate the activity of ion channels, neurotransmitter receptors, and other signaling proteins involved in neuronal development, synaptic plasticity, and memory formation.
实验室实验的优点和局限性
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has several advantages as a research tool. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide is a potent and selective inhibitor of Src family kinases, which allows for specific targeting of these enzymes without affecting other signaling pathways. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide is also relatively stable and easy to use in cell-based assays and animal models. However, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has some limitations as a research tool. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can have off-target effects on other kinases and signaling proteins, which can complicate data interpretation. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also have variable efficacy depending on the cell type, experimental conditions, and concentration used.
未来方向
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has several potential future directions for scientific research. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can be further optimized to improve its potency, selectivity, and pharmacokinetic properties for use in clinical trials. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can also be used to study the role of Src family kinases in other diseases such as inflammation, autoimmune disorders, and cardiovascular diseases. Finally, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can be used to study the molecular mechanisms underlying cancer metastasis, which is a major challenge in cancer treatment.
合成方法
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide can be synthesized using a multi-step process involving several chemical reactions. The first step is the synthesis of 3-(pyrrolidin-1-yl)pyridine, which is then reacted with 4-bromobenzyl bromide to form 4-(3-pyrrolidin-1-ylpyridin-4-yl)benzyl bromide. This intermediate is then reacted with 4-phenoxybutyric acid to form 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide. The final product can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been widely used in scientific research to study the role of Src family kinases in various cellular processes. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has also been used to study the role of Src family kinases in cell migration, adhesion, and invasion, which are important processes in cancer metastasis. In addition, 4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide has been used to study the role of Src family kinases in neuronal development, synaptic plasticity, and memory formation.
属性
IUPAC Name |
4-phenoxy-N-(6-pyrrolidin-1-ylpyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(9-6-14-24-17-7-2-1-3-8-17)21-16-10-11-18(20-15-16)22-12-4-5-13-22/h1-3,7-8,10-11,15H,4-6,9,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDINJDVHCLMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)


![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)



![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)